molecular formula C16H16O4 B5061990 methyl 4-(2-phenoxyethoxy)benzoate

methyl 4-(2-phenoxyethoxy)benzoate

Cat. No.: B5061990
M. Wt: 272.29 g/mol
InChI Key: DEOIIOVUIGWUNZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenoxyethoxy)benzoate is an ester derivative featuring a phenoxyethoxy substituent at the para position of the benzoate ring. Esters with alkoxy or aryloxy substituents are widely studied for their tunable lipophilicity, solubility, and biological activity, making them relevant in pharmaceutical and materials science research .

Properties

IUPAC Name

methyl 4-(2-phenoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-16(17)13-7-9-15(10-8-13)20-12-11-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIIOVUIGWUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-phenoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-phenoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-phenoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-phenoxyethoxy)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-(2-phenoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The ether linkage and aromatic ring system contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The phenoxyethoxy group distinguishes methyl 4-(2-phenoxyethoxy)benzoate from analogs with smaller or polar substituents. Key comparisons include:

Methyl 4-(2-Hydroxyethoxy)benzoate
  • Substituent : 2-Hydroxyethoxy (polar, hydrophilic).
  • Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate with ethylene carbonate and NaI in dimethylformamide (DMF) at 140–160°C, yielding 95% product .
  • Properties: The hydroxyl group enhances hydrophilicity but may reduce metabolic stability compared to the phenoxyethoxy group.
Methyl 4-((2-Formylphenoxy)methyl)benzoate (Intermediate B)
  • Substituent: Formylphenoxymethyl (electron-withdrawing aldehyde).
  • Synthesis : Reacted with aldehydes using K₂CO₃/KI in CH₃CN at 70°C for 5 hours .
  • Properties: The aldehyde group introduces reactivity for further functionalization, unlike the inert phenoxyethoxy group.
Compounds C1–C7 (Methyl 4-(4-substituted-quinoline-piperazinyl)benzoates)
  • Substituents: Halogens (Br, Cl, F), methoxy, and trifluoromethyl groups on the quinoline ring .
  • Synthesis : Crystallized from ethyl acetate, yielding yellow/white solids.
  • Properties : Electron-withdrawing groups (e.g., -CF₃) may enhance biological activity by influencing binding affinity or metabolic resistance.

Physicochemical Properties

  • Solubility: Dihydrochloride salt formation (as in ’s phenylpiperazine derivatives) is a common strategy to enhance aqueous solubility for basic nitrogen-containing analogs, though protonation sites in this compound remain unconfirmed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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